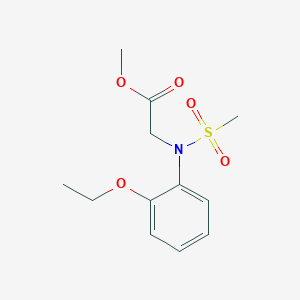
Methyl N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycinate, also known as MES, is a chemical compound that has been widely used in scientific research. Its unique chemical structure makes it a valuable tool for studying various biological processes. In
Mécanisme D'action
The mechanism of action of Methyl N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycinate is not fully understood. However, it is believed to work by stabilizing the pH of a solution. This is due to the fact that Methyl N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycinate has a pKa value of 7.2, which makes it an effective buffer at physiological pH.
Biochemical and Physiological Effects:
Methyl N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycinate has been shown to have a number of biochemical and physiological effects. It has been shown to stabilize the activity of enzymes and antibodies, which makes it useful for studying their behavior in solution. Additionally, Methyl N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycinate has been shown to have a protective effect on cells, which may make it useful for preventing cell damage in certain situations.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycinate has a number of advantages for lab experiments. It is a highly effective pH buffer, which makes it useful for maintaining a stable pH in a solution. Additionally, it is relatively non-toxic and easy to handle. However, Methyl N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycinate does have some limitations. It is not effective as a buffer at low pH values, and it may interfere with certain types of assays.
Orientations Futures
There are a number of future directions for research on Methyl N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycinate. One area of interest is its potential use as a drug delivery system. Methyl N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycinate has been shown to be an effective stabilizer for enzymes and antibodies, which may make it useful for delivering drugs to specific cells or tissues. Additionally, there is ongoing research into the use of Methyl N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycinate as a surfactant for studying the behavior of lipids and proteins in solution. Finally, there is interest in developing new synthesis methods for Methyl N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycinate that are more efficient and environmentally friendly.
Méthodes De Synthèse
Methyl N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycinate can be synthesized by reacting 2-ethoxyaniline with methylsulfonyl chloride and glycine in the presence of a base. The resulting product is a white crystalline powder that is soluble in organic solvents.
Applications De Recherche Scientifique
Methyl N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycinate has been widely used in scientific research due to its unique properties. It is commonly used as a pH buffer in biochemical and physiological experiments. It can also act as a surfactant, which makes it useful for studying the behavior of lipids and proteins in solution. Additionally, Methyl N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycinate has been used as a stabilizer for enzymes and antibodies.
Propriétés
IUPAC Name |
methyl 2-(2-ethoxy-N-methylsulfonylanilino)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5S/c1-4-18-11-8-6-5-7-10(11)13(19(3,15)16)9-12(14)17-2/h5-8H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDAHFWAWRLNRQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N(CC(=O)OC)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl N-(2-ethoxyphenyl)-N-(methylsulfonyl)glycinate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

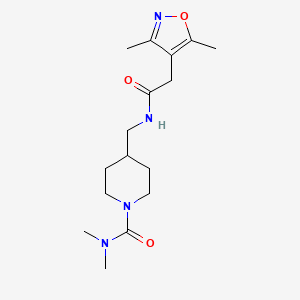

![5-bromo-N-(6-sulfamoylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2973158.png)
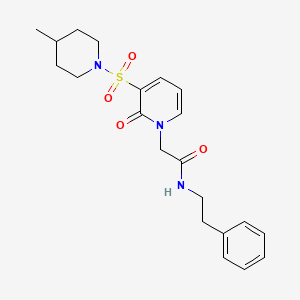

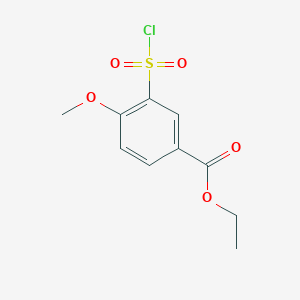
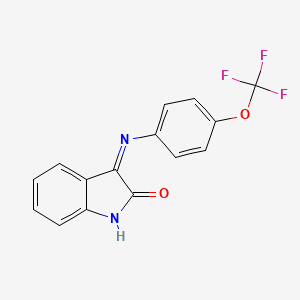
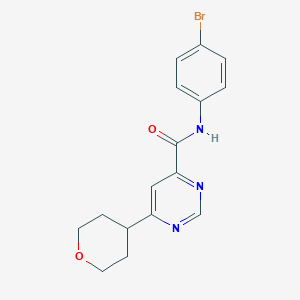

![[2-(3-Fluoroanilino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2973169.png)

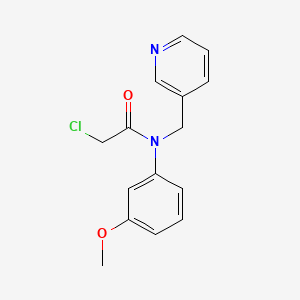

![N-[3-(3,4-dimethoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]acetamide](/img/structure/B2973176.png)